

analytical technique quantification azelastine research samples

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Compound Focus: (S)-Azelastine Hydrochloride

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Analytical Techniques for Azelastine Quantification

Azelastine is a second-generation histamine H1-receptor antagonist used in nasal sprays and eye drops for allergic conditions [1]. For its quantification in pure form and pharmaceutical preparations, two spectroscopic methods have been developed and validated [2].

- **Method A: Difference Spectroscopy:** This method leverages the pH-dependent spectral shifts of azelastine. The absorbance difference between the drug's acidic and basic solutions is measured at 228 nm [2].
- **Method B: Eosin Y Binary Complex Formation:** This method is based on the formation of a binary complex between azelastine and Eosin Y in an acetate buffer at pH 3. The complex is measured at 550 nm [2].

Summary of Validated Analytical Methods

The table below summarizes the key parameters for the two analytical procedures:

Parameter	Method A: Difference Spectroscopy	Method B: Eosin Y Complex
Principle	Absorbance difference between acidic/basic solutions [2]	Ion-pair complex formation with Eosin Y [2]

Parameter	Method A: Difference Spectroscopy	Method B: Eosin Y Complex
Measurement Wavelength	228 nm [2]	550 nm [2]
Linearity Range	2.0 - 20.0 $\mu\text{g}\cdot\text{mL}^{-1}$ [2]	0.5 - 15.0 $\mu\text{g}\cdot\text{mL}^{-1}$ [2]
Recovery \pm S.D.	99.84 \pm 0.87% [2]	100.02 \pm 0.78% [2]
Recommended Use	General quality control quantification [2]	Sensitive analysis for low concentrations [2]

Detailed Experimental Protocols

Protocol 1: Difference Spectroscopy (Method A)

This method is simple and cost-effective for the routine analysis of azelastine in bulk powder and pharmaceutical dosage forms.

- **Materials & Reagents:** Azelastine standard, hydrochloric acid (HCl) solution (0.1 M), sodium hydroxide (NaOH) solution (0.1 M), distilled water.
- **Equipment:** UV-Visible spectrophotometer, matched quartz cells, analytical balance, volumetric flasks, pipettes.
- **Procedure:**
 - **Standard Solution Preparation:** Dissolve an accurately weighed quantity of azelastine standard in distilled water to prepare a stock solution of 100 $\mu\text{g}\cdot\text{mL}^{-1}$.
 - **Test Solutions:** Prepare two sets of sample solutions from the stock solution.
 - **Acidic Solution:** Dilute an aliquot with 0.1 M HCl to a final concentration within the linear range (e.g., 10 $\mu\text{g}\cdot\text{mL}^{-1}$).
 - **Basic Solution:** Dilute the same aliquot with 0.1 M NaOH to the same final concentration.
 - **Spectral Measurement:**
 - Use the acidic solution of the same concentration as the blank for the basic solution, and vice versa.
 - Measure the absorbance difference (ΔA) between the acidic and basic solutions at 228 nm.

- **Quantification:** Construct a calibration curve by plotting ΔA against the concentration of azelastine and determine the concentration of unknown samples from this curve.

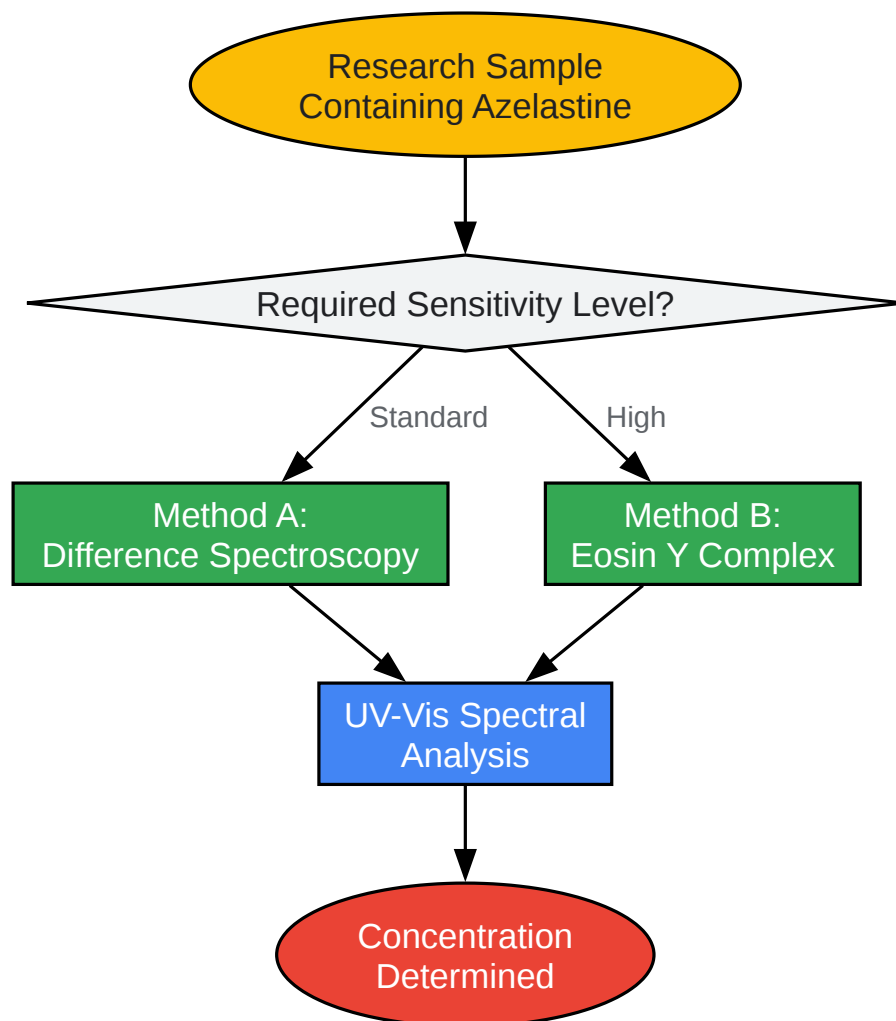
Protocol 2: Eosin Y Binary Complex Method (Method B)

This method offers higher sensitivity and is suitable when a lower limit of quantification is required.

- **Materials & Reagents:** Azelastine standard, Eosin Y solution (0.1% w/v), acetate buffer (pH 3.0), distilled water.
- **Equipment:** UV-Visible spectrophotometer, matched quartz cells, analytical balance, volumetric flasks, pipettes.
- **Procedure:**
 - **Standard Solution Preparation:** Prepare a stock solution of azelastine ($100 \mu\text{g}\cdot\text{mL}^{-1}$) in distilled water.
 - **Complex Formation:**
 - Transfer an aliquot of the standard or sample solution (containing 0.5-15.0 μg of azelastine) to a 10 mL volumetric flask.
 - Add 1.0 mL of acetate buffer (pH 3.0) and 1.0 mL of 0.1% Eosin Y solution.
 - Dilute to volume with distilled water and mix thoroughly.
 - **Spectral Measurement:**
 - Measure the absorbance of the resulting complex against a reagent blank prepared similarly but without azelastine.
 - Perform measurements at 550 nm.
 - **Quantification:** Use a calibration curve of absorbance versus concentration to determine the azelastine concentration in test samples.

Experimental Workflow Visualization

The following diagram illustrates the general decision-making workflow for the quantification of azelastine in a research sample, incorporating the two methods described.



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Workflow for Azelastine Quantification Method Selection

Method Validation Guidelines

When implementing these methods, conduct a full validation per ICH guidelines. The cited study reported the following key parameters [2]:

- **Linearity:** Demonstrated through a high correlation coefficient ($r > 0.999$) over the specified ranges.
- **Accuracy:** Assessed by recovery studies, yielding results close to 100% with low standard deviation.

- **Precision:** Evaluated through repeatability (intra-day) and intermediate precision (inter-day), showing low relative standard deviation (RSD).
- **Specificity:** Confirmed by the ability to determine azelastine accurately in the presence of common pharmaceutical excipients.
- **LOD and LOQ:** The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined, with Method B expected to have lower values due to its higher sensitivity.

Application Notes

- **Pharmaceutical Analysis:** Both methods have been successfully applied to pharmaceutical dosage forms like nasal sprays without interference from common additives or preservatives [2].
- **Solution Stability:** For reproducible results, ensure the stability of standard solutions and complex mixtures during analysis.
- **Instrument Calibration:** Regular calibration of the spectrophotometer is critical for obtaining accurate absorbance measurements.

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References

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